1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(3,4-dichlorophenyl)piperazine
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Overview
Description
1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(3,4-dichlorophenyl)piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core linked to a piperazine ring substituted with chlorophenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(3,4-dichlorophenyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The piperazine ring is then introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds as starting materials. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and solvent systems that facilitate the desired transformations. Scale-up processes also require stringent quality control measures to ensure consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(3,4-dichlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, affecting its reactivity and interactions with biological targets.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings or the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogenated aromatic compounds and nucleophiles (e.g., amines, thiols) are employed under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially unique properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates.
Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, providing insights into its potential as a biochemical probe.
Medicine: The compound exhibits promising pharmacological properties, including anticancer, antiviral, and antimicrobial activities. It has been studied as a potential therapeutic agent for various diseases.
Industry: Its unique chemical properties make it suitable for use in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access. This inhibition disrupts key cellular processes, such as cell cycle progression and DNA replication, leading to antiproliferative effects. Additionally, the compound may interact with other signaling pathways, modulating cellular responses and contributing to its therapeutic potential.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Comparison: Compared to similar compounds, 1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(3,4-dichlorophenyl)piperazine exhibits unique structural features, such as the presence of both chlorophenyl and dichlorophenyl groups. These substituents contribute to its distinct chemical and biological properties, including enhanced binding affinity to certain molecular targets and improved pharmacokinetic profiles. The compound’s ability to undergo diverse chemical reactions also allows for the generation of a wide range of derivatives with tailored properties for specific applications.
Properties
Molecular Formula |
C21H17Cl3N6 |
---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C21H17Cl3N6/c22-14-1-3-15(4-2-14)30-21-17(12-27-30)20(25-13-26-21)29-9-7-28(8-10-29)16-5-6-18(23)19(24)11-16/h1-6,11-13H,7-10H2 |
InChI Key |
VWYVLIBANXSACL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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